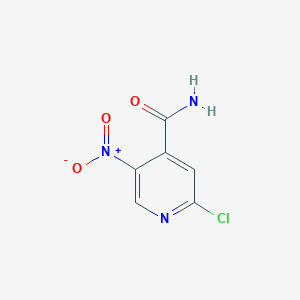
2-Chloro-5-nitropyridine-4-carboxamide
説明
2-Chloro-5-nitropyridine-4-carboxamide is a chemical compound with the molecular formula C6H4ClN3O3. It has a molecular weight of 201.57 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitropyridine-4-carboxamide is represented by the empirical formula C6H4ClN3O3 . The InChI key is BAZVFQBTJPBRTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-nitropyridine-4-carboxamide is a powder . It has a melting point of 105-108 °C (lit.) .科学的研究の応用
Anticoccidial Agents
2-Chloro-5-nitropyridine-4-carboxamide and its derivatives have been explored for their potential as anticoccidial agents. Studies demonstrate the synthesis and evaluation of various nitropyridinecarboxamides, including 2-Chloro-5-nitropyridine-4-carboxamide, showing activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977). Further research has confirmed the importance of specific structural features in these compounds for enhancing anticoccidial activity (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978).
Molecular Structure and Electronic Properties
Investigations into the molecular structure, vibrational wavenumbers, and electronic properties of related compounds, such as 2-chloro-4-nitropyridine, provide insights into the stability and reactivity of these molecules. Studies using density functional theory (DFT) and natural bond orbital (NBO) analysis shed light on their charge delocalization and electrostatic potentials, which are crucial for understanding their chemical behavior (Velraj, Soundharam, & Sridevi, 2015).
Synthetic Chemistry and Intermediates
2-Chloro-5-nitropyridine-4-carboxamide plays a role in the synthesis of various chemical intermediates and potential anticancer agents. Research has shown methods to hydrolyze and reduce nitropyridine derivatives, creating compounds with potential therapeutic applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983). The synthesis of related compounds for use in PET imaging of serotonin receptors also demonstrates the versatility of nitropyridine derivatives in medicinal chemistry (García et al., 2014).
Kinetics and Reactivity Studies
Research into the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in different solvents contributes to a deeper understanding of their chemical properties and potential applications in synthetic chemistry (El-Bardan, El-Subruiti, El-Hegazy, & Hamed, 2002). The study of nucleophilic substitutions at the pyridine ring, including reactions with arenethiolates, also provides valuable insights into the conformational preferences and kinetics of the resulting products (Hamed, El-Bardan, Saad, Gohar, & Hassan, 1997).
Safety and Hazards
The safety information for 2-Chloro-5-nitropyridine-4-carboxamide indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
特性
IUPAC Name |
2-chloro-5-nitropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGPESWYIAYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



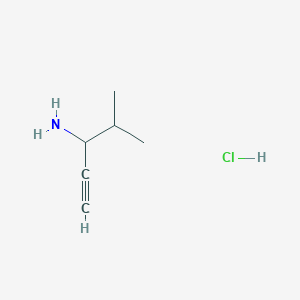

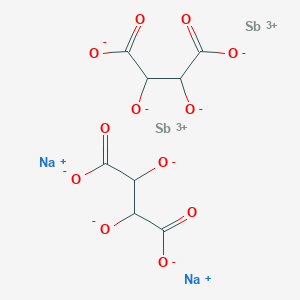
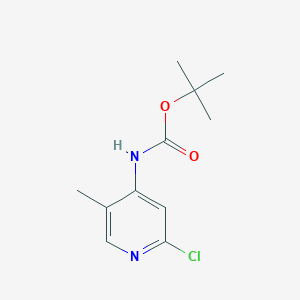

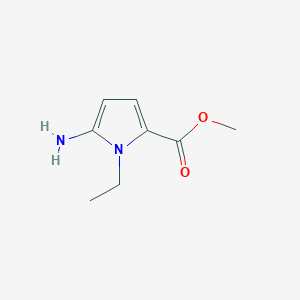
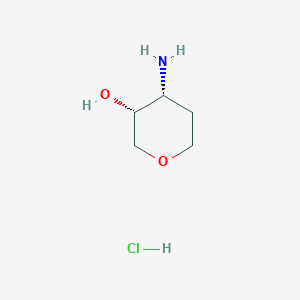
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)
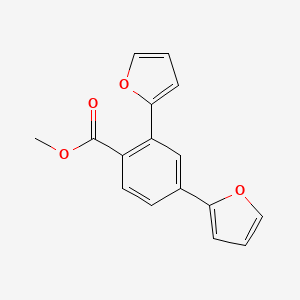
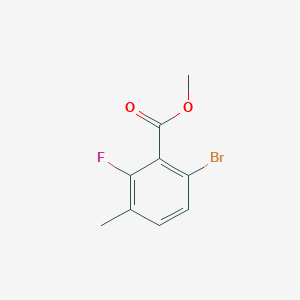

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
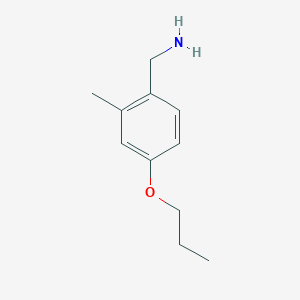
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)